Sub-Nanomolar Bivalent Potency vs. First-Generation Micromolar Inhibitor APC-366
CRA-2059 demonstrates a >11,000-fold higher affinity for human tryptase-β compared to the first-generation inhibitor APC-366. This is due to its bivalent binding mechanism, which engages two active sites simultaneously, as opposed to the monovalent interaction of APC-366 [1].
| Evidence Dimension | Binding Affinity (Ki) for Human Tryptase-β |
|---|---|
| Target Compound Data | Ki = 620 pM |
| Comparator Or Baseline | APC-366: Ki = 7.1 μM (7100 nM) |
| Quantified Difference | 11,450-fold higher affinity for CRA-2059 |
| Conditions | Recombinant human tryptase-β (rHTβ) enzyme assay |
Why This Matters
This profound difference in potency dictates that CRA-2059 is the required tool for achieving complete target engagement at low concentrations, minimizing the risk of off-target effects that can occur with micromolar inhibitors.
- [1] Selwood, T., et al. (2003). Potent bivalent inhibition of human tryptase-beta by a synthetic inhibitor. *Biological Chemistry*, 384(12), 1605-1611. View Source
